2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Overview
Description
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and exerting antitumor effects . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Thieno[3,4-b]pyridine derivatives These compounds share similar core structures but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and reactivity.
Properties
IUPAC Name |
2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZDTUQTNKJCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N)SC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618197 | |
Record name | 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109879-70-1 | |
Record name | 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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